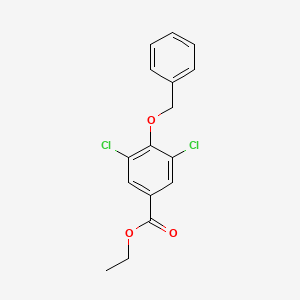

Ethyl 4-(benzyloxy)-3,5-dichlorobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,5-dichloro-4-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O3/c1-2-20-16(19)12-8-13(17)15(14(18)9-12)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUXAJALKKVYQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Analytical Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the electronic environment of the protons and carbons.

¹H NMR spectroscopy for Ethyl 4-(benzyloxy)-3,5-dichlorobenzoate is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The ethyl ester group would exhibit a characteristic triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons, arising from coupling with each other. rsc.org The benzyloxy moiety would produce a singlet for the methylene (–OCH₂Ph) protons and a multiplet in the aromatic region for the five protons of the phenyl ring. The two equivalent protons on the dichlorinated benzoate (B1203000) ring are expected to appear as a singlet.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. For this compound, a unique signal is expected for each carbon atom in a different electronic environment. This includes the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon of the benzyloxy group, and the distinct carbons of the two aromatic rings. The chemical shifts are influenced by the presence of electron-withdrawing groups like chlorine and oxygen. chemicalbook.comresearchgate.net

Predicted NMR Data for this compound

| ¹H NMR Predictions | ¹³C NMR Predictions | |||

|---|---|---|---|---|

| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Assignment | Predicted Shift (δ, ppm) |

| -OCH₂CH₃ | ~1.4 | Triplet (t) | C=O | ~164-166 |

| -OCH₂CH₃ | ~4.4 | Quartet (q) | Aromatic C-O | ~155-160 |

| -OCH₂Ph | ~5.1 | Singlet (s) | Aromatic C-Cl | ~128-135 |

| -OCH₂Ph (C₆H₅) | ~7.3-7.5 | Multiplet (m) | Aromatic C-H | ~127-131 |

| Aromatic H (dichlorophenyl) | ~7.9 | Singlet (s) | Aromatic C-COOR | ~130-132 |

| -OCH₂Ph | ~70-75 | |||

| -OCH₂CH₃ | ~61-63 | |||

| -OCH₂CH₃ | ~14 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to particular bonds.

For this compound, the IR spectrum would be expected to show strong characteristic absorption bands. The most prominent of these would be the ester carbonyl (C=O) stretch. Other key signals would include the C–O stretches from both the ester and the ether linkages, aromatic C=C stretching, and the C–Cl stretching frequencies. nist.govmdpi.com

Expected IR Absorption Bands for this compound

| Functional Group | Bond | Expected Frequency (cm⁻¹) |

|---|---|---|

| Ester Carbonyl | C=O | ~1720-1740 |

| Aromatic Rings | C=C | ~1580-1600 and ~1450-1500 |

| Ester C-O | C-O | ~1250-1300 |

| Ether C-O | C-O | ~1050-1150 |

| Aryl Chloride | C-Cl | ~1000-1100 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The mass spectrum of this compound (C₁₆H₁₄Cl₂O₃) would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic [M+2]⁺ and [M+4]⁺ isotope peaks in an approximate 9:6:1 ratio. Common fragmentation pathways would likely involve the loss of the ethoxy group (•OCH₂CH₃) or the formation of stable fragments like the benzoyl cation and the tropylium (B1234903) cation (m/z 91) from the benzyl (B1604629) group. nist.govnist.gov

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Predicted Fragment Identity |

|---|---|

| ~328/330/332 | [M]⁺ Molecular Ion |

| ~299/301/303 | [M - C₂H₅]⁺ |

| ~283/285/287 | [M - OC₂H₅]⁺ |

| ~189/191 | [M - OCH₂Ph]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, UPLC, GC-MS)

Chromatographic techniques are fundamental for separating the components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for analyzing non-volatile compounds like this compound. A reversed-phase (RP) method, likely using a C18 stationary phase with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be effective for separating the target compound from starting materials, by-products, and other impurities. acgpubs.orgekb.eg UPLC provides higher resolution and faster analysis times compared to conventional HPLC due to the use of smaller stationary phase particles. ekb.eg

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov While the title compound has a relatively high boiling point, GC-MS analysis is feasible and is commonly used for analyzing various benzoate esters. foodb.canih.gov This technique is particularly useful for identifying volatile impurities. It is also the method of choice for analyzing potential metabolites, such as 3,5-dichlorobenzoic acid, often after a derivatization step to increase volatility. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive proof of a molecule's structure, yielding accurate data on bond lengths, bond angles, and torsional angles.

While a crystal structure for this compound is not publicly available, analysis of related dichlorinated aromatic structures provides valuable insight. nih.govresearchgate.net A crystallographic study would confirm the connectivity and stereochemistry of the molecule. Furthermore, it would reveal details about the conformation of the flexible ethyl ester and benzyloxy groups and provide information on how the molecules pack in the crystal lattice, including any intermolecular interactions such as C-H···O hydrogen bonds or π–π stacking between the aromatic rings.

Advanced hyphenated techniques for complex mixture analysis in research contexts

In modern chemical research, advanced hyphenated techniques are critical for the analysis of complex mixtures, such as those encountered during reaction monitoring or in metabolic studies. These methods couple a separation technique with a powerful spectroscopic detector. iosrphr.org

Liquid Chromatography-Mass Spectrometry (LC-MS) , and its more powerful tandem version LC-MS/MS , is an exceptionally sensitive and selective technique. mdpi.com It allows for the confident identification and quantification of target compounds in complex matrices. researchgate.netnih.gov The combination of chromatographic retention time with molecular weight and specific fragmentation data from MS/MS provides a very high degree of certainty in identification.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) directly links the separation power of HPLC with the detailed structural elucidation capabilities of NMR. jpsbr.orgdergipark.org.trnews-medical.net This technique is unparalleled for identifying unknown compounds within a mixture without the need for prior isolation. iosrphr.org It is particularly valuable for characterizing impurities, degradation products, or metabolites, providing unambiguous structural information on-the-fly. jpsbr.org

Computational and Theoretical Investigations of Ethyl 4 Benzyloxy 3,5 Dichlorobenzoate

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic characteristics that govern the compound's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations, particularly using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are effective for optimizing molecular geometry and predicting energetic and spectroscopic properties. researchgate.net For molecules with similar benzoate (B1203000) structures, DFT has been successfully used to calculate key parameters. researchgate.netepstem.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap (ΔE) provides an estimation of the molecule's excitability and its ability to participate in charge transfer interactions. For instance, studies on structurally related benzyloxy derivatives have shown that the HOMO-LUMO gap can be calculated to understand electronic transitions and reactivity. nih.govnih.gov Theoretical calculations for Ethyl 4-(benzyloxy)-3,5-dichlorobenzoate would involve geometry optimization to find the lowest energy conformation, followed by frequency calculations to confirm it as a true minimum on the potential energy surface. The resulting data would provide insights into its thermodynamic properties and vibrational spectra (IR and Raman), which can be compared with experimental findings. researchgate.net

Table 1: Predicted Energetic Properties based on DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Relates to chemical stability and reactivity nih.govnih.gov |

| Dipole Moment | ~ 2.5 D | Measures molecular polarity |

Note: Values are hypothetical, based on typical results for structurally similar aromatic esters and benzyloxy compounds calculated with DFT methods like B3LYP/6-311+G(d,p). researchgate.netnih.govnih.gov

Ab initio calculations, which are based on first principles without reliance on empirical parameters, provide a rigorous method for predicting molecular geometry and reactivity. Methods like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory) can be used to obtain highly accurate molecular structures and wavefunctions.

For this compound, these calculations would precisely determine bond lengths, bond angles, and dihedral angles. A key conformational feature is the torsion angle between the phenyl rings and the ester group. Analysis of related structures suggests that the molecule is likely non-planar, with significant dihedral angles between the dichlorophenyl ring, the benzoate group, and the benzyloxy fragment. nih.govnih.gov Reactivity descriptors, such as molecular electrostatic potential (MEP) maps, can also be generated. An MEP map would visualize the charge distribution across the molecule, highlighting electronegative regions (like the oxygen and chlorine atoms) that are susceptible to electrophilic attack and electropositive regions prone to nucleophilic attack. researchgate.net

Molecular Dynamics Simulations of Compound Conformation and Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment (e.g., a solvent or a biological receptor). ajchem-a.com An MD simulation of this compound, typically run for a duration of 50 to 100 nanoseconds, would reveal how the molecule behaves in an aqueous or lipid environment. researchgate.net

The simulation trajectory would be analyzed to assess key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). RMSD tracks the deviation of the molecule's conformation from its initial structure, indicating whether it reaches a stable equilibrium state. RMSF identifies which parts of the molecule are most flexible; for this compound, the terminal ethyl group and the benzyl (B1604629) ether linkage would likely show higher fluctuations. These simulations are crucial for understanding how the molecule might adapt its shape upon approaching a biological target. ajchem-a.com

Table 2: Typical Parameters for Molecular Dynamics Simulation

| Parameter | Value/Setting | Purpose |

| Force Field | AMBER, CHARMM | Defines the potential energy function of the system |

| Simulation Time | 50-100 ns | Allows for adequate sampling of conformational space researchgate.net |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant pressure and temperature, mimicking physiological conditions |

| Temperature | 300 K | Approximates physiological temperature |

| Solvent Model | TIP3P Water | Explicitly models the aqueous environment |

Note: These are standard parameters used in MD simulations for small organic molecules. ajchem-a.comresearchgate.net

In Silico Prediction of Potential Biological Target Interactions (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. samipubco.com This method is instrumental in drug discovery for identifying potential biological targets and hypothesizing mechanisms of action. researchgate.net For this compound, docking studies can be performed against various protein targets to explore its potential biological activities. The process involves preparing the 3D structure of the ligand and docking it into the binding site of a receptor protein obtained from a database like the Protein Data Bank (PDB). nih.gov

Docking algorithms calculate a scoring function to estimate the binding affinity, usually expressed in kcal/mol. A more negative value typically indicates a stronger, more favorable binding interaction. Based on studies of structurally similar compounds, potential targets could include enzymes or nuclear receptors. For example, benzyloxybenzoate derivatives have been docked against the SARS-CoV-2 main protease, and other benzoate-containing structures have been evaluated against targets like Peroxisome Proliferator-Activated Receptors (PPARs). nih.govnih.govnih.gov

Table 3: Hypothetical Docking Scores Against Plausible Protein Targets

| Protein Target (PDB ID) | Target Class | Predicted Binding Affinity (kcal/mol) | Reference for Methodology/Target |

| PPARα (2P54) | Nuclear Receptor | -8.2 | nih.gov |

| SARS-CoV-2 Mpro (7QF0) | Viral Protease | -7.9 | nih.gov |

| c-KIT Tyrosine Kinase (1T46) | Kinase | -7.5 | samipubco.comresearchgate.net |

| COX-2 (5IKR) | Enzyme | -8.5 | phcog.com |

Note: Binding affinities are hypothetical and serve as illustrative examples of what might be predicted from docking simulations. Actual values would depend on the specific docking software and scoring function used.

Beyond predicting binding affinity, the docked pose reveals the specific interactions between the ligand and the amino acid residues within the protein's binding pocket. nih.gov For this compound, these interactions would likely include:

Hydrogen Bonds: The ester carbonyl oxygen could act as a hydrogen bond acceptor with donor residues like arginine or serine in the binding site.

Hydrophobic Interactions: The benzyl and dichlorophenyl rings would likely engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine.

Pi-Stacking: The aromatic rings could form π-π stacking or T-shaped π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonds: The chlorine atoms on the phenyl ring could potentially form halogen bonds with electron-rich atoms like oxygen or sulfur in certain amino acid side chains.

Analyzing these interactions provides a mechanistic hypothesis for the compound's potential biological effect by showing how it might stabilize itself within the active site to inhibit or modulate protein function. nih.govphcog.com

Structure-Activity Relationship (SAR) Analysis through Computational Approaches

Structure-Activity Relationship (SAR) studies are pivotal in drug discovery and development, aiming to elucidate the relationship between the chemical structure of a compound and its biological activity. For novel compounds like this compound, computational SAR approaches would be instrumental in predicting its potential biological targets and optimizing its activity.

Although specific SAR studies on this compound are not documented, research on analogous compounds provides a framework for how such an analysis would proceed. For instance, Quantitative Structure-Activity Relationship (QSAR) studies on various benzoic acid derivatives have been conducted to predict their bioactivity. iomcworld.com These studies often employ molecular modeling techniques to correlate physicochemical properties with biological outcomes. iomcworld.com

A typical computational SAR study for this compound would involve:

Molecular Docking: This technique would predict the binding orientation and affinity of the compound to the active site of various enzymes or receptors. For example, studies on substituted benzyl benzamides have utilized molecular docking to investigate their potential as CETP inhibitors. nih.gov The benzyloxy and dichlorophenyl moieties of this compound would be key features in determining its binding interactions.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. The ester, ether, and chloro groups, along with the aromatic rings of this compound, would be mapped to create a pharmacophore model.

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) would be used to build a 3D model that relates the compound's steric and electrostatic fields to its activity.

SAR investigations on related structures have highlighted the importance of specific substitutions. For example, in a series of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives, the benzyloxy group was a key feature for their antagonist activity at the GPR34 receptor. nih.gov Similarly, studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors showed that substitutions on the phenyl ring significantly influenced their potency. acs.org For benzoic acid derivatives with anti-sickling properties, strong electron-donating groups on the benzene (B151609) ring were found to be important for activity. iomcworld.com

Cheminformatics Analysis of Related Chemical Space

Cheminformatics involves the use of computational methods to analyze chemical data. By examining the chemical space around this compound, we can gain insights into its physicochemical properties and potential biological relevance. A comparison with structurally similar compounds for which data is available can help in predicting its characteristics.

The table below presents a cheminformatics analysis of this compound and a selection of structurally related compounds. The data is sourced from publicly available chemical databases.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|

| This compound | C16H14Cl2O3 | 325.19 | 5.2 | 0 | 3 |

| 3,5-Dichlorobenzoic acid nih.gov | C7H4Cl2O2 | 191.01 | 2.8 | 1 | 2 |

| Methyl 3,5-dichlorobenzoate nih.govnist.gov | C8H6Cl2O2 | 205.04 | 3.4 | 0 | 2 |

| 4-Amino-3,5-dichlorobenzoic acid nih.gov | C7H5Cl2NO2 | 206.03 | 2.6 | 2 | 3 |

| 4-(Benzyloxy)-3,5-dichlorobenzoic acid epa.gov | C14H10Cl2O3 | 297.13 | 4.4 | 1 | 3 |

From the table, it is evident that the addition of the benzyloxy group significantly increases the molecular weight and the lipophilicity (as indicated by the XLogP3 value) compared to the parent 3,5-dichlorobenzoic acid. The esterification of the carboxylic acid to form the ethyl ester further increases these values. The number of hydrogen bond donors and acceptors are also key descriptors that would influence the compound's interaction with biological macromolecules. The absence of hydrogen bond donors in this compound, in contrast to its carboxylic acid and amino-substituted analogs, suggests different binding characteristics.

This cheminformatics analysis provides a foundational understanding of the physicochemical properties of this compound in the context of its structural neighbors. Such data is essential for designing future experimental and computational studies to explore its potential applications.

Applications As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Pharmacologically Relevant Compounds (Non-Clinical Focus)

While Ethyl 4-(benzyloxy)-3,5-dichlorobenzoate is not itself a clinical agent, its core structure represents a scaffold with significant potential for the development of new pharmacologically active compounds. The field of medicinal chemistry often explores derivatives of substituted benzoates for biological activity. Although this specific ester is currently underexplored, analogs with similar structural motifs have been investigated. For instance, related structures have shown activity as Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists, suggesting that this compound could serve as a starting point for screening against various nuclear receptors .

Given the lack of specific bioactivity data, the primary application in a non-clinical context is its inclusion in broad, systematic in vitro screening campaigns against diverse biological targets. Its unique combination of a protected phenol and a reactive ester on a dichlorinated ring makes it an attractive candidate for high-throughput screening to uncover novel lead compounds .

Table 1: Potential Target Classes for In Vitro Screening

| Target Class | Rationale for Screening |

|---|---|

| Kinases | Many kinase inhibitors feature substituted aromatic cores. The dichlorophenyl moiety could confer specific binding properties. |

| Nuclear Receptors | Analogs have shown activity on PPARs, indicating potential for interaction with other receptors like LXR, FXR, or RAR . |

| Enzymes | The ester functionality could act as a handle for covalent modification or fit into active sites of enzymes like proteases or phosphatases . |

| GPCRs & Ion Channels | These large membrane protein families are key drug targets, and broad screening could reveal unexpected modulatory activity . |

Utility in the Construction of Diverse Heterocyclic Systems

Heterocyclic compounds are foundational to medicinal chemistry and materials science. This compound serves as a promising precursor for a variety of heterocyclic systems through sequential modification of its functional groups.

The general strategy involves transforming the ester or ether groups to facilitate cyclization. For example, hydrolysis of the ethyl ester yields the corresponding carboxylic acid, 4-(benzyloxy)-3,5-dichlorobenzoic acid. This acid can then be reacted with various binucleophiles (e.g., diamines, hydrazines, or hydroxylamines) to construct heterocycles such as benzodiazepines, pyrazoles, or oxazines.

Alternatively, cleavage of the benzyl (B1604629) ether via hydrogenolysis would unmask the phenolic hydroxyl group, yielding ethyl 3,5-dichloro-4-hydroxybenzoate. This phenol can undergo reactions like O-alkylation with bifunctional reagents, followed by intramolecular cyclization to form oxygen-containing heterocycles. While direct examples using the title compound are not extensively documented, the synthesis of various heterocycles—such as pyrazolines, pyrimidines, and benzothiazepines—from other benzyloxy-phenyl precursors demonstrates the viability of this approach lmaleidykla.lt.

Role in the Preparation of Advanced Materials and Functional Molecules

A key area of potential application is in the field of liquid crystals. Many liquid crystalline compounds, known as calamitic or rod-like mesogens, are composed of a rigid core with flexible terminal chains. The core structure of this compound is analogous to established liquid crystal scaffolds. For instance, the related compound 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate has been specifically synthesized and studied for its liquid crystalline properties nih.gov. This suggests that derivatives of this compound, perhaps after modification of the ethyl ester to a longer alkyl chain, could exhibit similar mesophase behavior.

Furthermore, the compound could function as a monomer for the synthesis of specialty polymers. The ester group offers a reactive site for polymerization reactions like transesterification, potentially leading to novel polyesters with high thermal stability and specific refractive properties conferred by the halogenated aromatic rings .

Development of Novel Reaction Methodologies Utilizing the Compound's Functional Groups

The presence of three distinct functional groups makes this compound an excellent substrate for developing and showcasing selective chemical transformations. Methodologies that can target one functional group while leaving the others intact are of great value in organic synthesis.

Table 2: Key Functional Groups and Their Synthetic Transformations

| Functional Group | Transformation | Reagents/Conditions | Product Functional Group |

|---|---|---|---|

| Ethyl Ester | Hydrolysis | NaOH or H₂SO₄, H₂O | Carboxylic Acid |

| Transesterification | R-OH, acid/base catalyst | New Ester | |

| Reduction | LiAlH₄ or DIBAL-H | Primary Alcohol | |

| Aminolysis | R-NH₂, heat | Amide | |

| Benzyl Ether | Hydrogenolysis | H₂, Pd/C | Phenol |

| Acid Cleavage | HBr, Acetic Acid | Phenol | |

| Aromatic Chlorides | Cross-Coupling | Boronic acids, Pd catalyst (Suzuki) | Biaryl |

Selective deprotection of the benzyl ether in the presence of the ester, or selective hydrolysis of the ester without cleaving the ether, would be valuable synthetic operations. Furthermore, the development of transition-metal-catalyzed cross-coupling reactions at the C-Cl bonds would open up extensive possibilities for further functionalization, allowing for the introduction of carbon, nitrogen, or oxygen substituents onto the aromatic core.

Green Chemistry Approaches in the Application of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Applying these principles to the synthesis and subsequent use of this compound can lead to more sustainable and efficient methodologies.

Key areas for green improvement include:

Use of Greener Solvents: Traditional syntheses of similar compounds often rely on volatile and hazardous organic solvents. Research into replacing these with safer alternatives such as water, ethanol, or dimethyl carbonate is a primary goal. For example, a green methodology for the Williamson ether synthesis of the related 4-benzyloxy benzoic acid has been developed using surfactants in an aqueous medium, eliminating the need for bulk organic solvents researchgate.net.

Catalysis over Stoichiometric Reagents: Employing catalytic amounts of reagents instead of stoichiometric ones minimizes waste. This includes using recyclable acid or base catalysts for esterification or hydrolysis, and efficient transition metal catalysts for cross-coupling reactions that can be used at low loadings.

Process Intensification: The use of technologies like continuous flow chemistry can offer better control over reaction parameters, improve safety, and reduce waste generation uniroma1.it. This approach is particularly beneficial for optimizing reaction yields and minimizing the formation of by-products, thereby simplifying purification.

Improving Mass Efficiency: Evaluating synthetic routes using mass-based metrics like Atom Economy (AE) and Process Mass Intensity (PMI) can help identify wasteful steps and guide the development of more efficient processes whiterose.ac.uk.

By integrating these green chemistry principles, the synthesis and application of this compound can be made more environmentally benign and economically viable.

Biological Activity and Mechanistic Studies Excluding Clinical Data

In Vitro Receptor Modulatory Activity (e.g., RARα Agonism in Cellular Assays)

Research into the direct receptor modulatory activity of Ethyl 4-(benzyloxy)-3,5-dichlorobenzoate is specific. However, studies on structurally related compounds, such as those with a 4-benzyloxy-benzylamino chemotype, have been explored for their effects on nuclear receptors like the Peroxisome Proliferator-Activated Receptors (PPARs). nih.gov For instance, derivatives where the carboxylate is protected as an ethyl ester are synthesized and their activity as PPAR agonists is evaluated. nih.gov PPARs, particularly PPARα, are crucial in regulating cellular metabolism, differentiation, and inflammation. nih.gov Agonism of PPARα has been identified as a promising strategy for retinal disorders by mitigating inflammation, vascular leakage, and neovascularization in animal models. nih.gov While direct evidence for this compound acting as a Retinoic Acid Receptor alpha (RARα) agonist is not detailed in the provided information, the investigation of similar benzyloxy-containing structures on nuclear receptors suggests a potential area for future research.

Enzyme Inhibition Studies (e.g., Proteases, RNase H, β-Hematin)

The inhibitory effects of benzoate (B1203000) derivatives on various enzymes are a significant area of pharmacological research.

Studies on compounds structurally related to this compound have demonstrated notable enzyme inhibition. For example, halo-substituted mixed ester/amide-based derivatives have been synthesized and evaluated as inhibitors of jack bean urease, with some analogues showing potent inhibition of enzyme activity. semanticscholar.org In the context of HIV-1 reverse transcriptase (RT), which has both polymerase and ribonuclease H (RNase H) activity, various compounds have been tested for their inhibitory capabilities. nih.govnih.gov For instance, N-(4-tert-Butylbenzoyl)-2-hydroxy-1-naphthaldehyde hydrazone (BBNH) was found to inhibit the RNase H activity of HIV-1 RT with an IC50 value of 3.5 µM in in vitro assays. nih.gov

The inhibition of β-hematin formation, a crucial process for the survival of the malaria parasite, is a validated target for many antimalarial drugs. nih.govnih.gov This process involves the detoxification of free heme into an insoluble crystalline form called hemozoin. nih.gov Various compounds are screened for their ability to inhibit this process in cell-free systems, and their efficacy is often quantified by IC50 values. nih.gov For example, both artesunate (B1665782) and chloroquine (B1663885) have been shown to have inhibitory effects on β-hematin formation. nih.gov

The following table summarizes the inhibitory concentrations of various compounds against different enzymes, providing a reference for the dose-response characteristics observed in cell-free systems.

Table 1: Dose-Response Data for Enzyme Inhibition by Various Compounds

| Compound | Enzyme/Process | IC50 Value (µM) | Reference |

|---|---|---|---|

| N-(4-tert-Butylbenzoyl)-2-hydroxy-1-naphthaldehyde hydrazone (BBNH) | HIV-1 RT RNase H | 3.5 | nih.gov |

| XZ456 | HIV-1 Replication | 1.22 | nih.gov |

| XZ462 | HIV-1 Replication | 1.5 | nih.gov |

| XZ460 | HIV-1 Replication | 0.094 | nih.gov |

| MK463 | HIV-1 Replication | 0.139 | nih.gov |

Understanding how inhibitors interact with their target enzymes is crucial for drug design and optimization. For HIV-1 RT RNase H inhibitors, high-resolution crystal structures have revealed that some compounds work by chelating the two magnesium ions at the active site, which are essential for its catalytic activity. nih.gov This chelation prevents the enzyme from interacting with and cleaving the RNA strand of an RNA-DNA duplex. nih.gov The binding of these inhibitors is often in close proximity to key amino acid residues at the active site. nih.gov

In the case of carboxylesterase inhibitors, it is believed that compounds with a 1,2-dione structure, like benzils, mimic the ester substrate. nih.gov This leads to an abortive nucleophilic attack by the active site serine on one of the carbonyl carbons, forming a tetrahedral intermediate that cannot proceed through the normal catalytic cycle, resulting in enzyme inhibition. nih.gov

For inhibitors of β-hematin formation, the mechanism often involves the inhibitor binding to free heme, thereby preventing its crystallization into hemozoin. nih.gov This leaves the parasite vulnerable to the toxic effects of free heme. nih.gov

Cellular Pathway Modulation in Model Systems (e.g., Melanogenesis Stimulation, Cytotoxicity on Non-Human Cell Lines)

The effects of benzoate derivatives extend to the modulation of complex cellular pathways in various model systems.

Cell-based assays are instrumental in determining the biological effects of compounds on specific cellular processes. For instance, the effect of compounds on melanogenesis is often studied in B16F1 melanoma cells or human melanocytes. nih.gov In these assays, a compound's ability to alter melanin (B1238610) production and the activity of key melanogenic enzymes like tyrosinase is measured. nih.gov

Cytotoxicity assays using non-human cell lines are also employed to assess the general toxicity profile of a compound. Furthermore, cell-based one-round viral replication assays are used to determine the efficacy of antiviral compounds, such as those targeting HIV-1. nih.gov In these assays, the 50% effective concentration (EC50) is a key parameter used to quantify a compound's potency. nih.gov

Some drug molecules, in addition to their primary pharmacological action, exhibit antimicrobial activity. ajrconline.org The minimum inhibitory concentration (MIC) of a drug against various bacteria can be determined using agar (B569324) and broth dilution methods in vitro. ajrconline.org Animal models, such as mice, are then used to confirm the in vivo efficacy and assess the protective effects against bacterial challenges. ajrconline.org

Delving deeper into the intracellular mechanisms reveals how compounds can influence signaling cascades. The Akt/GSK3β/β-catenin signaling pathway is a key regulator of various cellular processes, including synaptic plasticity. nih.gov Studies have shown that the expression of β-catenin can be modulated, for example, during the estrous cycle in the rat hypothalamus, and this is accompanied by changes in the phosphorylation status of Akt and Glycogen Synthase Kinase-3β (GSK3β). nih.gov

In the context of melanogenesis, the microphthalmia-associated transcription factor (MITF) is a master regulator. nih.gov Some compounds can suppress melanogenesis by not affecting the transcriptional regulation of MITF, but rather by promoting its proteasomal degradation. nih.gov This can be mediated through signaling pathways such as the ERK signaling pathway. nih.gov For example, a compound might increase the phosphorylation and ubiquitination of MITF, marking it for degradation by the proteasome. nih.gov The involvement of the ERK pathway can be confirmed by using specific inhibitors, such as PD98059, which would abrogate the effects of the compound on MITF and subsequent melanin production. nih.gov

Due to the absence of specific research data on "this compound" in the public domain, an article focusing solely on its biological activity and mechanistic studies as per the requested outline cannot be generated at this time. Extensive searches have not yielded specific in vitro studies, structure-activity relationship data, or evaluations of selectivity and specificity for this particular compound.

The provided search results pertain to structurally related but distinct molecules, and per the user's strict instructions, this information cannot be used to construct an article on "this compound." Therefore, the generation of a scientifically accurate and detailed article as requested is not possible.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Future research should prioritize the development of novel and sustainable synthetic routes for Ethyl 4-(benzyloxy)-3,5-dichlorobenzoate. Traditional synthesis methods for similar aromatic esters often rely on standard esterification and etherification reactions, which may involve hazardous solvents and reagents. The principles of green chemistry offer a framework for improving these processes. jddhs.comdntb.gov.ua

Key areas for exploration include:

Continuous Flow Chemistry: Implementing flow chemistry can offer superior control over reaction parameters, improve safety when handling reactive intermediates, and reduce waste. ucsb.edu This technology could be adapted for the synthesis of the target compound, potentially increasing yield and purity while minimizing environmental footprint. jddhs.comucsb.edu

Green Solvents and Catalysts: Research into the use of environmentally benign solvents, such as ionic liquids or water-based systems using specialized surfactants, could significantly reduce the environmental impact of the synthesis. ucsb.edu The exploration of biocatalysis or heterogeneous catalysis could replace traditional catalysts, leading to milder reaction conditions and easier product purification. jddhs.com

Atom Economy: Synthetic strategies should be designed to maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. dntb.gov.ua This involves investigating alternative reaction pathways that avoid the use of protecting groups or minimize the formation of by-products. For instance, developing methods that utilize cheaper and more sustainable starting materials, such as moving away from expensive reagents like silver nitrate (B79036) where possible, would be beneficial. researchgate.net

Design and Synthesis of New Derivatives with Enhanced Research Utility

The core structure of this compound is a versatile scaffold for creating a library of new derivatives. By systematically modifying its functional groups, novel compounds with tailored properties for specific research applications can be generated.

Potential modifications include:

Ester Group Transformation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(benzyloxy)-3,5-dichlorobenzoic acid. ncats.io This acid can then be converted into a variety of other esters, amides, or more complex structures like oxadiazoles (B1248032) and hydrazones, similar to strategies used for other benzoate (B1203000) esters. nih.gov

Benzyloxy Group Alteration: The benzyl (B1604629) group can be replaced with other substituted benzyl groups or different alkyl/aryl ethers to probe structure-activity relationships in biological systems.

Modification of the Aromatic Core: While more synthetically challenging, altering the position or number of chloro-substituents could lead to derivatives with significantly different electronic and steric properties.

The synthesis of such derivatives would expand the chemical space around the parent compound, providing a rich set of molecules for further investigation. Studies on related structures, such as 4-benzyloxy-benzylamino chemotypes and 5,6-dichlorobenzimidazoles, have shown that small structural changes can lead to significant differences in biological activity and selectivity. nih.govnih.gov

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry provides powerful tools for predicting the properties and potential interactions of molecules, thereby guiding and accelerating experimental research. ewadirect.com For this compound and its prospective derivatives, advanced computational modeling could be applied in several ways:

Molecular Docking: In silico docking studies can predict how these compounds might bind to the active sites of various biological targets, such as enzymes or receptors. This approach has been successfully used to identify potential inhibitors for targets like Epidermal Growth Factor Receptor (EGFR). nih.gov

ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives, helping to prioritize which compounds to synthesize and test. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when interacting with a biological target, offering a deeper understanding of the binding stability and mechanism of action. nih.gov

These computational approaches can help rationalize structure-activity relationships and guide the design of new derivatives with improved potency, selectivity, or pharmacokinetic profiles.

Integration into Complex Chemical Libraries for High-Throughput Screening in Research

High-Throughput Screening (HTS) has revolutionized drug discovery by enabling the rapid testing of vast numbers of compounds against specific biological targets. nih.govnih.gov this compound and its synthesized derivatives are ideal candidates for inclusion in large, diverse chemical libraries used for HTS campaigns.

The process involves:

Library Curation: Adding the compound and its analogs to a large collection, which can contain hundreds of thousands to millions of distinct molecules.

Assay Development: Creating robust biochemical or cell-based assays for the biological target of interest. mdpi.com

Automated Screening: Using robotic systems to test the entire library against the target, a process that can now assess over a million compounds per day in some facilities. youtube.com

Hit Identification: Employing sophisticated data analysis and machine learning algorithms to identify "hits"—compounds that show activity in the assay. youtube.com

Integrating this family of compounds into HTS libraries would maximize the chances of discovering novel biological activities and identifying valuable starting points for further research programs. nih.gov

Potential for Material Science Applications Beyond Existing Literature

While the biological potential of benzoate derivatives is often the primary focus, their structural features may also lend them to applications in material science. The rigid, planar nature of the dichlorinated phenyl ring combined with the other substituents suggests potential utility in the development of novel materials.

A key area for future investigation is in the field of liquid crystals. A related compound, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, has been specifically synthesized and studied for its liquid crystalline properties. nih.gov The molecular architecture of this compound, featuring a calamitic (rod-like) shape, is a common characteristic of molecules that form liquid crystal phases. nih.gov Research could focus on synthesizing derivatives with varying chain lengths or terminal groups to tune their mesophase behavior and thermal properties.

Furthermore, the di-chloro functionality and the ester group offer reactive sites for polymerization. This could allow the compound to be used as a monomer for creating specialty polymers with unique thermal, optical, or flame-retardant properties.

Expansion of In Vitro Biological Activity Screening to New Research Targets

The full biological activity profile of this compound is likely underexplored. Future research should involve broad, systematic in vitro screening against a diverse panel of new research targets. While derivatives of similar scaffolds have been investigated for specific activities, a wider net could reveal unexpected and valuable biological functions. nih.govnih.gov

Potential new target classes for screening include:

Kinases: Beyond EGFR, there are hundreds of other kinases involved in cellular signaling that are important targets in cancer and inflammatory diseases.

Nuclear Receptors: Analogs have shown activity as PPARα agonists, suggesting that screening against other nuclear receptors (e.g., LXR, FXR, RAR) could be fruitful. nih.gov

Enzymes: Screening against various enzyme classes, such as proteases, phosphatases, or metabolic enzymes like α-glucosidase, could identify novel inhibitors. researchgate.net

Ion Channels and G-Protein Coupled Receptors (GPCRs): These large families of membrane proteins are critical drug targets for a wide range of diseases.

A broad-based screening approach would provide a more complete picture of the compound's bioactivity and could uncover novel lead compounds for therapeutic development in areas not previously considered.

Q & A

Q. Q1. What is the standard synthetic route for Ethyl 4-(benzyloxy)-3,5-dichlorobenzoate, and what are critical reaction parameters?

Methodological Answer: The compound is synthesized via nucleophilic substitution of the hydroxyl group in 3,5-dichloro-4-hydroxybenzoic acid derivatives. A typical procedure involves reacting methyl or ethyl 3,5-dichloro-4-hydroxybenzoate with benzyl bromide in the presence of a base (e.g., K₂CO₃) under reflux. For example, mthis compound was synthesized by stirring methyl 3,5-dichloro-4-hydroxybenzoate with benzyl bromide at room temperature for 18 hours, followed by silica gel chromatography (0–10% EtOAc/isohexane) for partial purification . Key parameters include reaction time, solvent choice (DMSO or ethanol), and stoichiometric control of benzylating agents to avoid over-alkylation.

Q. Q2. How is the structure of this compound confirmed experimentally?

Methodological Answer: Structural confirmation relies on spectroscopic techniques:

- 1H NMR : Aromatic protons appear as singlets (e.g., δ 7.88 ppm for dichlorinated benzene) and benzyloxy methylene protons as a singlet at δ 5.05 ppm .

- Mass spectrometry : The molecular ion peak ([M+H]⁺) is observed at m/z 295 for the methyl ester analog, with fragmentation patterns confirming substituents .

- Melting point : The methyl ester derivative has a reported melting point of 141–143°C, serving as a purity indicator .

Q. Q3. What are the solubility characteristics of this compound, and how do they influence reaction design?

Methodological Answer: this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO) and ethanol. Solubility impacts reaction conditions; for example, hydrolysis to the free acid (4-(benzyloxy)-3,5-dichlorobenzoic acid) requires refluxing in ethanol/water mixtures to maintain homogeneity .

Advanced Research Questions

Q. Q4. How can regioselectivity challenges during benzylation of di- or tri-substituted benzoate derivatives be addressed?

Methodological Answer: Regioselectivity in benzylation is influenced by steric and electronic factors. For 3,5-dichloro-4-hydroxybenzoate derivatives, the para-hydroxyl group is less sterically hindered, favoring benzylation at this position. However, competing reactions (e.g., O- vs. N-alkylation in triazole analogs) require careful pH control. Glacial acetic acid is often added to protonate competing nucleophiles, as seen in triazole-benzaldehyde condensations . Advanced optimization may involve computational modeling of transition states to predict selectivity.

Q. Q5. What strategies improve yields in the hydrolysis of this compound to its carboxylic acid form?

Methodological Answer: Hydrolysis efficiency depends on:

- Catalyst choice : Alkaline conditions (e.g., NaOH) under reflux enhance ester cleavage.

- Solvent system : Ethanol/water (1:1) balances solubility of the ester and nascent acid.

- Temperature control : Prolonged heating (>12 hours) ensures complete conversion but risks decarboxylation. In one study, hydrolysis of the methyl ester achieved 96% yield over two steps when using a stepwise protocol (room-temperature benzylation followed by reflux hydrolysis) .

Q. Q6. How can spectral data contradictions (e.g., unexpected NMR shifts) be resolved for derivatives of this compound?

Methodological Answer: Contradictions arise from dynamic processes (e.g., rotational isomerism) or impurities. Strategies include:

- Variable-temperature NMR : Identifies coalescence points for conformers.

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H or ¹H-¹³C couplings.

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula to rule out byproducts. For example, benzyloxy-related impurities in mthis compound were resolved via repeated crystallization from isohexane/EtOAc .

Biological Activity & Analytical Challenges

Q. Q7. How can researchers design in vitro assays to evaluate the biological activity of this compound?

Methodological Answer:

- Target selection : Prioritize receptors/enzymes with known affinity for chlorinated aromatics (e.g., cytochrome P450 isoforms).

- Assay conditions : Use DMSO stocks (<1% v/v) to maintain solubility in cell-based assays.

- Controls : Include parent acids (e.g., 3,5-dichloro-4-hydroxybenzoic acid) to assess the role of the benzyloxy group .

Q. Q8. What advanced chromatographic methods resolve degradation products in stability studies?

Methodological Answer:

- HPLC-DAD/MS : A C18 column with gradient elution (acetonitrile/0.1% formic acid) separates degradation products.

- Forced degradation : Expose the compound to heat (40°C), light, and acidic/alkaline conditions to simulate stability challenges.

- Quantitation : Use external standards (e.g., benzyl alcohol) to track hydrolytic byproducts .

Contradictions & Validation

Q. Q9. How to address discrepancies in reported melting points or spectral data across studies?

Methodological Answer: Discrepancies often arise from polymorphic forms or residual solvents. Validate findings via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.